tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate
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Overview
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl group, and an isopropylphenyl group. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-isopropylphenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate undergoes various chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under basic conditions to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butoxycarbonyl group.
Sodium Hydroxide: Used for hydrolysis of the carbamate group.
Organic Solvents: Dichloromethane, methanol, and acetonitrile are commonly used solvents in these reactions.
Major Products Formed
Free Amine: Formed upon deprotection of the tert-butoxycarbonyl group.
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Carbon Dioxide and Amine: Formed upon hydrolysis of the carbamate group.
Scientific Research Applications
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butoxycarbonyl group provides steric hindrance, preventing unwanted side reactions during synthetic processes. The protected amine can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the free amine.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Carbamate: A simpler carbamate used for similar protecting group applications.
tert-Butyl N-methylcarbamate: Another carbamate derivative with a methyl group instead of an isopropylphenyl group.
N-Boc-hydroxylamine: A related compound used for protecting hydroxylamine groups.
Uniqueness
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate is unique due to the presence of the isopropylphenyl group, which provides additional steric hindrance and influences the reactivity of the compound. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where selective protection and deprotection of amines are required.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-propan-2-ylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-13(2)14-10-9-11-15(12-14)20(16(21)23-18(3,4)5)17(22)24-19(6,7)8/h9-13H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXBBLJUFZJMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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